Curcumadione

Description

Contextualization of Curcumadione within Curcuma Sesquiterpenoids

This compound is classified as a sesquiterpenoid, a class of terpenoids composed of three isoprene (B109036) units, resulting in a 15-carbon structure nih.govnih.gov. These compounds are frequently found in the essential oils of plants belonging to the Curcuma genus, which includes species like Curcuma phaeocaulis, Curcuma kwangsiensis, Curcuma wenyujin, Curcuma aromatica, and Curcuma comosa nih.govmdpi.comsci-hub.seresearchgate.netphcogrev.comnih.govrhhz.netmedchemexpress.com. This compound has been isolated from the rhizomes of these Curcuma species, which are collectively known as Curcumae Rhizoma and are recognized as important traditional Chinese medicines nih.govmdpi.comsci-hub.seresearchgate.net.

Academic Significance of this compound as a Bioactive Compound

This compound has demonstrated specific biological activities that underscore its academic significance. Research has identified its role in modulating physiological processes, making it a subject of interest for pharmacological studies.

Anti-platelet Aggregation: this compound has been shown to possess an anti-platelet effect, specifically inhibiting platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) nih.gov. This activity is further linked to its ability to inhibit key signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways nih.gov. Its role as one of the core components from Curcumae Rhizoma that inhibits platelet aggregation in vitro highlights its potential in cardiovascular research researchgate.net.

Antioxidant and Hepatoprotective Properties: this compound has been associated with antioxidant and hepatoprotective activities tandfonline.com. While these properties are more extensively documented for other Curcuma compounds like curcumin (B1669340), the presence of this compound in extracts exhibiting these effects suggests its potential contribution.

Antimicrobial Activity: Studies have also indicated that this compound exhibits antibacterial and antifungal activities rhhz.net.

These findings position this compound as a compound with tangible biological effects, warranting further investigation into its mechanisms of action and therapeutic potential.

Current Research Perspectives and Emerging Areas of Investigation for this compound

Current research trends indicate a growing interest in this compound, particularly within the context of its traditional uses and its potential in modern medicine.

Treatment of Primary Dysmenorrhea: this compound has been identified as a key component of Curcumae Rhizoma that is relevant to its use in treating primary dysmenorrhea researchgate.netresearchgate.net. Research is exploring the multi-component, multi-target mechanisms by which Curcumae Rhizoma exerts its effects, with this compound playing a significant role in inhibiting platelet aggregation, a factor implicated in dysmenorrhea researchgate.netresearchgate.net.

Anticancer Research: While direct anticancer studies focused solely on this compound are limited in the reviewed literature, the broader class of Curcuma sesquiterpenoids is a significant area of research for anticancer agents sci-hub.se. The diverse structures and activities of these compounds, including this compound, make them promising candidates for drug discovery in oncology nih.gov.

Mechanistic Studies: The elucidation of this compound's specific molecular targets and pathways, such as its influence on MAPK and PI3K/AKT signaling in platelet aggregation, represents an ongoing area of investigation. Understanding these mechanisms is crucial for developing targeted therapies.

Synergistic Effects: Research into synergistic interactions between different Curcuma constituents, such as between xanthorrhizol (B41262) and curcumin, suggests potential for this compound to be studied in combination therapies to enhance efficacy tandfonline.com.

The ongoing exploration of Curcuma species continues to highlight the importance of sesquiterpenoids like this compound in medicinal chemistry and pharmacology.

Data Table: Sources and Reported Bioactivities of this compound

| Source Species | Reported Bioactivity(ies) | References |

| Curcuma phaeocaulis | Anti-platelet effect (inhibits platelet aggregation induced by ADP); Inhibits MAPK and PI3K/AKT pathways. | nih.gov |

| Curcuma kwangsiensis | Anti-platelet effect (inhibits platelet aggregation induced by ADP); Inhibits MAPK and PI3K/AKT pathways. | nih.gov |

| Curcuma wenyujin | Anti-platelet effect (inhibits platelet aggregation induced by ADP); Inhibits MAPK and PI3K/AKT pathways. | nih.gov |

| Curcuma aromatica | Antioxidant, Hepatoprotective, Antibacterial, Antifungal. | phcogrev.comrhhz.nettandfonline.com |

| Curcuma comosa | Listed as a source of sesquiterpenes including this compound. | medchemexpress.com |

| Curcumae Rhizoma (General) | Identified as a core component related to the treatment of primary dysmenorrhea; Inhibits platelet aggregation in vitro. | researchgate.netresearchgate.net |

List of Compounds Mentioned:

this compound

Curcuminoids

Curcumin

Demethoxycurcumin

Bisdemethoxycurcumin

Germacrone

Curcumol

β-elemene

Isoprocurcumenol

Epiprocurcumenol

(+)-Curdione

Neocurdione

Procurcumenol

13-Hydroxygermacrone

Curzerenone

Xanthorrhizol

Turmerone

Zingiberene

Bisabolene

α-phellandrene

Sabinene

Cineol

Borneol

Curione

Curlone

Curzerene

Aerugidiol

Guaidiol

Zedoalactone A

Zedoalactone B

Zedoalactone C

Zedoalactone D

Zedoalactone E

Zedoalactone F

(4S)-13-acetoxydehydrocurdione

(4S)-13-hydroxydehydrocurdione

(4S,5S)-13-hydroxyl-germacrone-4,5-epoxide

(4S,5S)-13-acetoxygermacrone-4,5-epoxide

(4S,5S)-12-acetoxygermacrone-4,5-epoxide

Acetoxyneocurdione

Isothis compound

Tetrahydrocurcumin (THC)

Hexahydrocurcumin (HHC)

Octahydrocurcumin (OHC)

Dihydropyrocurzerenone

Pyrocurzerenone

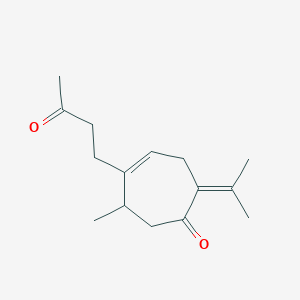

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-(3-oxobutyl)-2-propan-2-ylidenecyclohept-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)14-8-7-13(6-5-12(4)16)11(3)9-15(14)17/h7,11H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUVBGKPYDWLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C(C)C)CC=C1CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Analytical Methodologies for Curcumadione Research

Advanced Analytical Techniques for Curcumadione Identification and Quantification in Research

Chromatographic Separation Techniques

Ultra-High-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid and sensitive analysis of this compound and other curcuminoids. Its advantages over traditional High-Performance Liquid Chromatography (HPLC) include significantly reduced run times, improved resolution, and lower solvent consumption. UPLC methods are vital for separating complex mixtures derived from natural sources, allowing for the accurate quantification of individual components.

Research has demonstrated the development of specific UPLC methods for the simultaneous determination of curcuminoids, including this compound's related compounds like curcumin (B1669340), demethoxycurcumin, and bisdemethoxycurcumin. These methods typically employ reversed-phase C18 columns. For instance, a common approach involves using a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like acetic acid or formic acid, to achieve optimal separation. The flow rates are typically maintained at around 100 µL/min, with run times as short as 2-5 minutes. Detection is often performed using UV-Vis detectors, commonly set at wavelengths around 420 nm where curcuminoids exhibit strong absorbance, or coupled with mass spectrometry for enhanced specificity and sensitivity.

Table 1: UPLC Methodologies for Curcuminoid Analysis (including this compound-related compounds)

| Parameter | Method 1 nih.govresearchgate.netnih.gov | Method 2 researchgate.net | Method 3 mdpi.com |

| Column | C18 | Waters BEH Shield RP C18 (2.1 mm x 100 mm, 1.7 µm) | Acquity UPLC™ BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile: 5% acetonitrile in water with 0.07% acetic acid (75:25 v/v) | Gradient elution (Water/Acetonitrile) | Gradient elution (Water/Acetonitrile, each with 0.1% formic acid) |

| Flow Rate | 100 µL/min | Not specified (implied rapid) | 0.6 mL/min |

| Run Time | 5 min | 2 min | Not specified |

| Detection | ESI positive ion mode, qTOF-MS | UV | UV (254 nm for MPA, 420 nm for CUR/MPA-CUR) |

| Retention Times | Curcumin: 2.40 min, Demethoxycurcumin: 2.23 min, Bisdemethoxycurcumin: 2.06 min | Not specified | Not specified |

| Linearity (ng/mL) | 2–1000 (r² > 0.99) | 3.28–46.08 µg/mL | 0.10–25 µg/mL (r² ≥ 0.995) |

| LLOQ (ng/mL) | 2.0 | 134.18 (C), 164.44 (DMC), 97.50 (BDMC) (pg) | 0.10 µg/mL |

Gas Chromatography (GC) for Comprehensive Profile Analysis

Gas Chromatography (GC) is primarily employed for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC, often coupled with Mass Spectrometry (GC-MS), is utilized for profiling the broader chemical constituents of Curcuma extracts, including sesquiterpenoids and other volatile components that may accompany this compound. GC-MS provides a comprehensive chemical fingerprint of plant materials, aiding in the identification of various compounds present in the extract. Studies have used GC-MS for analyzing essential oils, fatty acids, and other non-polar compounds in Curcuma species, contributing to a more complete understanding of the plant's chemical composition.

Table 2: GC Applications in Curcuma Species Analysis

| Technique | Primary Application | Compounds Analyzed (Examples) | Source Reference |

| GC-MS | Comprehensive profiling of volatile and semi-volatile compounds | Sesquiterpenoids, essential oils, fatty acids | colab.wsmdpi.comresearchgate.netnih.govtandfonline.com |

| GC/TOF MS | Secondary metabolite profiling, characterization of non-polar components | Curcuminoids (indirectly via derivatization), terpenoids | mdpi.com |

| GC-FID | Fatty acid profiling | Methyl palmitoleate (B1233929), methyl butyrate (B1204436) | colab.ws |

Mass Spectrometry (MS) Approaches for this compound Research

Mass Spectrometry (MS) is indispensable in this compound research, offering high sensitivity and specificity for identification and structural characterization. Its ability to measure mass-to-charge ratios allows for the precise determination of molecular weight and the elucidation of fragmentation patterns, which are critical for confirming the identity and structure of compounds.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry is a hybrid technique that combines the mass filtering capabilities of a quadrupole with the high-resolution, high-mass-accuracy capabilities of a Time-of-Flight (TOF) analyzer. This combination allows for the simultaneous analysis of multiple ions with exceptional precision, making it ideal for identifying and quantifying complex mixtures of natural products like those found in Curcuma extracts. Q-TOF-MS is particularly valuable for determining the elemental composition of this compound and its related compounds based on accurate mass measurements. It is frequently coupled with UPLC (UPLC-Q-TOF-MS) for comprehensive analysis, enabling the identification of numerous compounds in a single run with high confidence.

Table 3: Q-TOF-MS Applications in this compound Research

| Technique | Key Applications | Advantages | Source Reference |

| UPLC-Q-TOF-MS | Simultaneous determination of curcuminoids; metabolite profiling; identification of complex mixtures | High resolution, high mass accuracy, sensitive detection, rapid analysis, identification of unknowns | nih.govresearchgate.netnih.govmdpi.comnih.govwaters.combruker.com |

| LC-Q-TOF-MS | Analysis of compounds in plant extracts, including this compound and other sesquiterpenoids | Identification of compounds based on accurate mass and fragmentation patterns | colab.ws |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS-squared, is a technique that involves multiple stages of mass analysis. After an initial mass selection of a precursor ion (e.g., the molecular ion of this compound), this ion is fragmented, and the resulting product ions are analyzed. The fragmentation patterns provide detailed structural information, allowing for the confirmation of molecular structure and the identification of specific functional groups. MS/MS is a cornerstone for the structural elucidation of novel compounds and for confirming the identity of known compounds like this compound within complex matrices. For curcuminoids, characteristic product ions have been identified in positive ion mode, aiding in their identification.

Table 4: MS/MS Applications in this compound Structural Elucidation

| Technique | Application | Key Data Obtained | Source Reference |

| MS/MS | Structural elucidation of this compound and related curcuminoids | Fragmentation patterns, precursor and product ion masses, elemental composition | nih.govresearchgate.netnih.govnih.govresearchgate.netmass-analytica.comcriver.comagri.edu.trnih.govwur.nl |

| UPLC-MS/MS | Simultaneous determination and structural confirmation of curcuminoids | Retention times, accurate mass, fragmentation data for identification and quantification | nih.govresearchgate.netnih.govnih.gov |

Direct Infusion Mass Spectrometry (DI-MS) in Metabolomics

Direct Infusion Mass Spectrometry (DI-MS) is a technique where samples are introduced directly into the mass spectrometer without prior chromatographic separation. This method is valued for its speed and high throughput, making it suitable for rapid screening and preliminary analysis in metabolomics studies. While it does not resolve isomeric compounds and can be prone to ion suppression from matrix components, DI-MS can provide quick molecular weight information. In the context of this compound research, DI-MS could potentially be used for rapid screening of extracts or biological samples for the presence of this compound and its metabolites, although its application specifically to this compound in metabolomics is not extensively detailed in the provided literature.

MS-Imaging (MSI) for Spatial Distribution Investigations

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample, such as tissue sections or plant materials. By scanning the sample surface and acquiring mass spectra at each point, MSI can generate molecular maps, revealing where specific compounds are located. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are commonly used. While specific studies detailing the spatial distribution of this compound using MSI were not found in the provided search results, MSI is a relevant technology for investigating how metabolites, including those from Curcuma species, are distributed within plant tissues, potentially offering insights into their biosynthesis and localization.

Compound List:

this compound

Curcumin

Demethoxycurcumin (DMC)

Bisdemethoxycurcumin (BDMC)

Curcuminoids

Sesquiterpenoids

Isoborneol

β-sitosterol

Lilacoside

Procurcumadiol

Germacrone 4,5-epoxide

3,7-epoxycaryophyllan-6-one

(+)-Curdione

Epiprocurcumenol

β-turmerone

α-zingiberene

Ar-curcumene

β-sesquiphellandrene

Curlone

Caryophyllene

Eucalyptol

Methyl palmitoleate

Methyl butyrate

Mycophenolic acid (MPA)

Mycophenolic acid-curcumin conjugate (MPA-CUR)

Synthetic Approaches and Derivatives of Curcumadione for Research

Chemical Synthesis Pathways for Curcumadione and its Analogs

There is a lack of published, peer-reviewed literature detailing established chemical synthesis pathways specifically for this compound or its synthetic analogs. The primary method of obtaining this compound for study remains its extraction from plant materials.

Structural Modification Strategies for Novel this compound Derivatives

Detailed strategies for the structural modification of the this compound scaffold to generate novel derivatives for research purposes are not described in the current scientific literature. The exploration of how modifications to its functional groups might alter its chemical or biological properties has not been a significant focus of published research.

Development of this compound-Based Probes for Molecular Research

The development and application of molecular probes are crucial for investigating biological processes. However, there are no available studies on the design or synthesis of this compound-based probes for use in molecular research. The potential of using the this compound structure as a basis for fluorescent or other types of molecular probes has not been reported.

Molecular Mechanisms of Action of Curcumadione in Cellular Models

Enzymatic Interactions and Molecular Target Identification for Curcumadione

Inhibition of Platelet-Activating Factor (PAF)-Induced Platelet Activation

Platelet-activating factor (PAF) is a potent lipid mediator involved in inflammation and thrombosis. While studies have investigated compounds that modulate PAF-induced platelet responses mdpi.comencyclopedia.pubnih.gov, direct evidence specifically detailing this compound's inhibition of PAF-induced platelet activation was not found in the provided search results. Related compounds, such as Curdione (B1662853), have been noted to inhibit P-selectin expression in PAF-activated platelets pubmed.pro.

Interaction with Specific Cellular Phosphatases

Cellular phosphatases play critical roles in signal transduction by removing phosphate (B84403) groups from proteins, thereby regulating numerous cellular functions libretexts.orgnih.govsigmaaldrich.com. The specific interactions of this compound with particular cellular phosphatases have not been detailed in the provided literature. General discussions on protein phosphatases like PTEN and PPP2CA highlight their importance in cellular regulation libretexts.orgmdpi.com, but direct experimental data linking this compound to these or other specific phosphatases is absent in the reviewed search results.

Arginase Enzyme Inhibition Studies

Arginase is an enzyme involved in the urea (B33335) cycle and plays a role in various physiological and pathological processes, including immune response and cancer biology dergipark.org.trnih.gov. Studies have explored natural compounds for their arginase inhibitory potential dergipark.org.trresearchgate.net. While certain sesquiterpenoids from Curcuma comosa have demonstrated arginase inhibitory activity, with alismoxide (B1243908) showing competitive inhibition for human arginase I (IC50 = 30.2 μM) researchgate.net, and curcumin (B1669340) showing some effects on arginase activity in specific models dergipark.org.tr, direct and specific studies detailing this compound's interaction with or inhibition of arginase enzymes were not identified in the provided search results.

Cellular Processes Influenced by this compound in In Vitro Systems

This compound has been investigated for its effects on several key cellular processes in laboratory settings.

Inhibition of Platelet Aggregation in Cellular Assays

While this compound has been identified as a chemical compound present in Curcuma species, the available scientific literature does not provide specific details regarding its role in the regulation of Reactive Oxygen Species (ROS) levels in cell-based studies or its impact on fatty acid metabolism in cellular systems.

Extensive research has been conducted on related compounds like curcumin, which has demonstrated significant effects on ROS modulation and fatty acid metabolism. However, the specific mechanisms of action for this compound in these cellular processes are not detailed in the retrieved search results. Therefore, it is not possible to generate the article focusing solely on this compound as requested, adhering to the strict requirements for scientific accuracy and content scope.

Biological Activities of Curcumadione in Preclinical Non Human Models

In Vivo Pharmacodynamic Evaluation of Curcumadione or this compound-Containing Extracts

The following sections detail the research findings concerning the biological effects of this compound or extracts confirmed to contain it as a primary active component.

Research into the effects of Curcumae Rhizoma (CR), an herbal medicine known to contain this compound as a core bioactive component, has demonstrated notable impacts on platelet aggregation in animal models. An in vivo platelet test showed that CR clearly inhibited platelet aggregation. While the in vivo study was conducted on the entire extract, subsequent analysis identified this compound as one of the seven core components closely related to the therapeutic effects observed. Furthermore, in vitro studies confirmed that this compound was one of five of these core components that obviously inhibited platelet aggregation. This suggests that this compound is a significant contributor to the anti-platelet aggregation activity of the extract.

The mechanism is believed to be linked to the inhibition of the MAPK and PI3K-Akt signaling pathways. The extract was shown to decrease the protein expression levels of ERK, JNK, MAPK, PI3K, AKT, and CCR5, thereby inhibiting platelet aggregation.

Table 1: Research Findings on Platelet Aggregation

| Model/Study Type | Substance Tested | Key Findings |

|---|---|---|

| In Vivo Animal Model | Curcumae Rhizoma (CR) Extract (containing this compound) | Clearly inhibited platelet aggregation. |

Currently, there is a lack of specific preclinical in vivo studies evaluating the direct effects of isolated this compound on uterine histopathological damage and biochemical markers in animal models. Research has been conducted on whole extracts of Curcuma longa, which have shown some restorative effects on the endometrial and myometrial layers in mice exposed to pesticide-induced uterine toxicity researchgate.net. Other studies have focused on curcumin (B1669340), a different compound from the same plant genus, demonstrating its ability to inhibit angiogenesis in the ectopic endometrium of rats with experimental endometriosis nih.gov. However, these findings cannot be directly attributed to this compound.

No specific in vivo animal studies focusing on the anti-inflammatory activity of isolated this compound were identified in the reviewed literature. The anti-inflammatory properties of the Curcuma genus are well-documented, but research has predominantly centered on the compound curcumin. Studies on curcumin and its nano-formulations have demonstrated anti-inflammatory and anti-edematous activity in carrageenan-induced paw edema models in rats nih.gov. Similarly, other related sesquiterpenoids, such as curcumenol, have been investigated for mitigating inflammation in animal models of musculoskeletal conditions researchgate.net. Without direct studies, the in vivo anti-inflammatory potential of this compound remains uncharacterized.

There is no available data from preclinical in vivo models, such as xenograft studies, on the specific cytotoxic and antitumor properties of isolated this compound. The antitumor potential of other compounds from Curcuma species has been explored. For instance, curcumin has been studied extensively and shown to suppress tumor growth in xenograft models of pancreatic and breast cancer nih.govnih.gov. Another sesquiterpene, curzerene, significantly inhibited tumor growth in a nude mouse model bearing human lung adenocarcinoma cells ijpras.com. These results highlight the potential of the chemical family to which this compound belongs, but specific data for this compound itself is absent.

Specific preclinical studies in non-human models evaluating the hepatoprotective effects of isolated this compound are not available in the current scientific literature. The hepatoprotective activities of Curcuma longa extracts are well-established, with studies showing they can inhibit the progression of liver cirrhosis in rat models induced by toxins like thioacetamide (B46855) nih.gov. These effects are often attributed to the antioxidant and anti-inflammatory properties of compounds like curcumin within the extract nih.govnih.gov. However, the specific contribution, if any, of this compound to these hepatoprotective effects has not been determined in an in vivo setting.

Direct evidence for cardiovascular disease-improving properties of isolated this compound in preclinical animal studies is limited. The primary link is through the compound's contribution to the anti-platelet aggregation effects of Curcumae Rhizoma, as detailed in section 5.1.1. Inhibition of platelet aggregation is a crucial mechanism for preventing thrombotic events, which are central to many cardiovascular diseases. Broader studies on Curcuma longa extracts and curcumin have shown more extensive cardiovascular benefits in animal models, including antihypertensive effects, reduction of arterial stiffness, and attenuation of atherosclerosis, largely attributed to antioxidant and anti-inflammatory mechanisms researchgate.netnih.govjapsonline.com. The specific role of this compound in these broader cardiovascular effects has not been elucidated.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Curcumin |

| Curdione (B1662853) |

| Curcumenol |

| Curzerene |

| ERK (Extracellular signal-regulated kinase) |

| JNK (c-Jun N-terminal kinase) |

| MAPK (Mitogen-activated protein kinase) |

| PI3K (Phosphoinositide 3-kinase) |

| AKT (Protein kinase B) |

Preclinical Model Selection and Design for this compound Research

Detailed research explicitly investigating this compound in the following preclinical models is not sufficiently documented in accessible scientific literature to fulfill the requirements of the prompt.

Rodent Model Utilization (e.g., rats, mice)

No specific studies detailing the utilization of rat or mouse models to investigate the biological activities of isolated this compound were identified. Research on Curcuma extracts in rodent models often focuses on the effects of Curcumin or the whole extract, without isolating the effects of this compound.

Caenorhabditis elegans as a Model Organism

There is a lack of available studies that have used Caenorhabditis elegans as a model organism to explore the specific biological activities of this compound.

Consideration of Species-Specific Differences in Preclinical Investigations

Without primary preclinical data on this compound in different species, a discussion on species-specific differences in its metabolism, activity, or pharmacokinetic profile cannot be accurately generated.

Due to the absence of specific data for this compound, no data tables can be generated.

Structure Activity Relationship Sar Investigations of Curcumadione and Its Analogs

Elucidation of Pharmacophoric Requirements for Curcumadione Activity

Understanding the pharmacophore of this compound is key to deciphering its biological activity. While specific studies detailing the precise pharmacophoric requirements for this compound's anti-platelet activity are still emerging, its known mechanism of action provides significant clues. This compound, along with other Curcumae Rhizoma components, has been shown to inhibit platelet aggregation by modulating the MAPK and PI3K/AKT signaling pathways nih.govmdpi.com. These pathways are critical in cellular signaling cascades that govern platelet activation and aggregation. The identification of these target pathways suggests that the molecular architecture of this compound must possess specific features that allow it to interact with key proteins or enzymes within these signaling networks. Further research is needed to pinpoint the exact functional groups and spatial arrangements within this compound that are essential for these inhibitory interactions, thereby defining its pharmacophore for anti-platelet activity.

Impact of Structural Modifications on Biological Activity Profiles

SAR studies on this compound and its related compounds from the Curcuma genus reveal how structural modifications influence biological activity. While direct analog studies of this compound are less extensively documented in the provided literature compared to curcumin (B1669340), insights can be drawn from related sesquiterpenoids and curcuminoids.

For Curcuma sesquiterpenoids, modifications at specific positions, such as C-8 or C-14, have been shown to impact anti-cancer activity mdpi.comcaf.ac.cn. In the context of anti-platelet activity, related compounds like curdione (B1662853) and ar-turmerone (B1667624) have demonstrated inhibitory effects. Ar-turmerone, for instance, effectively inhibits platelet aggregation induced by collagen and arachidonic acid, with reported IC50 values of 14.4 µM and 43.6 µM, respectively researchgate.net. Curcuminoids, which share structural similarities, have also undergone extensive modification. For example, isoxazole (B147169) analogs of curcuminoids with specific structural features, such as an isoxazole ring and unsaturated bonds on the heptyl chain, displayed potent antimycobacterial activity nih.gov. Similarly, modifications of curcumin's phenolic rings through esterification have been explored to enhance anti-inflammatory activity, with monofunctionalized derivatives often showing superior bioactivity nih.gov.

These findings suggest that modifications to this compound's core structure, such as altering substituents on its cycloheptenone ring or modifying the side chains, could significantly alter its anti-platelet aggregation profile.

Computational and in Silico Studies of Curcumadione

Prediction of Biological Activities using Computational Tools (e.g., PASS)

Computational tools like the Prediction of Activity Spectra for Substances (PASS) are invaluable for predicting the potential biological activities of chemical compounds based on their molecular structures. PASS is a web server that analyzes the structural features of a molecule and compares them against a large database of known compounds and their experimentally determined activities formosapublisher.orggenexplain.comakosgmbh.dezenodo.orgway2drug.com. This allows for the estimation of a wide range of pharmacological and toxicological effects, aiding in the early identification of potential drug leads or new indications for existing compounds formosapublisher.orgzenodo.org. PASS provides predictions in the form of probability ratios (Pa: probability to be active, Pi: probability to be inactive), ranked by their likelihood zenodo.orgway2drug.com. Recent updates to PASS have included the prediction of specific antiviral activities, such as those against coronaviruses genexplain.com.

Computational Chemistry Approaches in SAR Studies

Density Functional Theory (DFT) Calculations

No specific research findings detailing DFT calculations for Curcumadione were found in the provided search results.

Molecular Interaction Fields (MIFs) Analysis

No specific research findings detailing MIFs analysis for this compound were found in the provided search results.

Alignment-Free Molecular Descriptors (GRIND) Application

No specific research findings detailing the application of GRIND descriptors for this compound were found in the provided search results.

Network Pharmacology for Multi-Target and Multi-Pathway Analysis

In studies examining the aqueous extract of Curcumae Rhizoma for its potential in stress resistance, this compound was identified as one of the curcumenol-type compounds. Network pharmacology was employed to map the active ingredients and their mechanisms of action, suggesting that compounds like this compound contribute to the extract's anti-stress properties mdpi.com.

Further research into Curcumae Radix (CW) for primary dysmenorrhea utilized network pharmacology and metabolomics. This compound-M1, alongside other related compounds, was ranked among the top active components influencing the treatment of primary dysmenorrhea. These findings suggest that this compound derivatives are involved in pathways relevant to this condition, potentially including the 5-HTR/Ca2+/MAPK signaling pathway when considered within the context of the entire Curcumae Radix extract frontiersin.org.

The application of network pharmacology in these contexts allows for the identification of potential molecular targets and pathways associated with this compound and other co-occurring compounds, offering a comprehensive view of their biological activities.

Future Directions and Research Challenges for Curcumadione

Unraveling Undiscovered Molecular Mechanisms

A primary challenge in Curcumadione research is the incomplete picture of its molecular interactions. While preliminary studies have suggested various potential pathways, a definitive and detailed understanding is lacking. Future research must prioritize the identification and characterization of the specific molecular targets with which this compound interacts. Investigating its influence on key signaling cascades, such as those involved in inflammation, cell proliferation, and apoptosis, is crucial. Techniques like molecular docking and affinity chromatography-mass spectrometry could be employed to identify direct binding partners and shed light on its mechanism of action at a molecular level. A deeper comprehension of these fundamental processes is essential for a rational development of this compound-based therapies.

Development of Advanced Preclinical Models for Enhanced Translational Relevance

The translatability of findings from preclinical models to human clinical outcomes is a common hurdle in drug discovery. For this compound, there is a pressing need to move beyond simplistic in vitro cell culture systems and basic animal models. The development and utilization of more sophisticated preclinical models are imperative. This includes the use of three-dimensional (3D) organoid cultures and patient-derived xenograft (PDX) models, which more accurately recapitulate the complex microenvironment of human tissues and diseases. Such advanced models would provide more reliable data on the efficacy and potential toxicity of this compound, thereby improving the predictive value of preclinical studies and facilitating a more seamless transition to clinical trials.

Exploration of Novel Therapeutic Targets and Indications

Current research into the therapeutic applications of this compound is relatively narrow in scope. A significant opportunity lies in the systematic exploration of novel therapeutic targets and a broader range of disease indications. High-throughput screening assays could be utilized to test the activity of this compound against a wide array of biological targets implicated in various pathologies. Investigating its potential in areas such as neurodegenerative diseases, metabolic disorders, and autoimmune conditions, beyond the more commonly studied areas of inflammation and cancer, could unveil new therapeutic avenues for this natural compound.

Integration of Omics Technologies (e.g., transcriptomics, proteomics) with this compound Research

To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. Transcriptomic analyses, such as RNA sequencing, can reveal global changes in gene expression patterns induced by this compound, providing insights into the affected cellular pathways. nih.gov Similarly, proteomic studies can identify alterations in protein expression and post-translational modifications, offering a more direct view of the functional changes within the cell. nih.gov The combined application of these powerful technologies will enable researchers to construct a comprehensive network of this compound's biological effects, moving beyond a single-target-focused approach.

| Omics Technology | Application in this compound Research | Potential Insights |

| Transcriptomics | Analysis of global gene expression changes in response to this compound treatment. | Identification of regulated genes and pathways, understanding of the primary cellular response. |

| Proteomics | Study of protein expression, modifications, and interactions following this compound exposure. | Elucidation of functional changes in the cell, identification of direct and indirect protein targets. |

| Metabolomics | Profiling of metabolic changes induced by this compound. | Understanding the impact on cellular metabolism and bioenergetics. |

Overcoming Research Methodological Limitations

The advancement of this compound research is currently hampered by several methodological limitations. A significant issue is the lack of standardized and well-characterized this compound compounds for research purposes, leading to variability in study results. Furthermore, its poor bioavailability and solubility pose challenges for in vivo studies. Future research should focus on developing and validating standardized this compound preparations and exploring novel formulation strategies, such as nanoformulations, to enhance its delivery and efficacy. nih.govmdpi.com Addressing these methodological issues is critical for generating reproducible and reliable data.

Ethical Considerations in Future Preclinical Research Utilizing Animal Models

As with all preclinical research involving animal models, ethical considerations are paramount in the study of this compound. nih.govapa.orgnih.govforskningsetikk.no Researchers have a responsibility to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement. nih.gov This involves replacing animal studies with alternative methods whenever possible, reducing the number of animals used to the minimum required for statistically significant results, and refining experimental procedures to minimize any potential pain and distress. nih.gov All animal studies must be conducted with the approval of an Institutional Animal Care and Use Committee (IACUC) and should be designed to provide the maximum scientific benefit with the least possible harm to the animals. apa.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating curcumadione from natural sources, and how can purity be assessed?

- Methodology : Utilize column chromatography (silica gel or Sephadex) for primary isolation, followed by HPLC with UV/Vis detection (λ ~254 nm) for purity verification . Validate compound identity via NMR (¹H/¹³C) and HRMS, comparing spectra with existing literature .

- Data Analysis : Calculate extraction yields (%) and purity thresholds (≥95% for in vitro assays). Use triplicate experiments to minimize variability .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., anti-inflammatory effects)?

- Experimental Design :

Cell Lines : Use RAW 264.7 macrophages or primary human monocytes.

Dosage Range : 1–50 µM (based on cytotoxicity screening via MTT assay).

Controls : Include dexamethasone (positive control) and vehicle (DMSO ≤0.1%).

Metrics : Measure TNF-α/IL-6 suppression via ELISA and NF-κB pathway inhibition via luciferase reporter assays .

- Statistical Tools : ANOVA with post-hoc Tukey tests; report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Hypothesis Testing :

Comparative Studies : Replicate conflicting experiments (e.g., apoptosis vs. autophagy induction) under standardized conditions (cell type, dosage, exposure time).

Omics Integration : Perform RNA-seq or proteomics to identify context-dependent signaling pathways .

- Data Interpretation : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate causal relationships .

Q. How can in vivo models be optimized to study this compound’s pharmacokinetics and toxicity?

- Model Selection :

Rodents : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration).

Dosing Regimens : 10–100 mg/kg/day for 28 days; monitor plasma levels via LC-MS/MS .

- Toxicity Metrics : Assess hepatic (ALT/AST), renal (creatinine), and hematological parameters. Perform histopathology on target organs .

Q. What computational approaches predict this compound’s molecular targets and off-target effects?

- Methods :

Docking Simulations : Use AutoDock Vina to screen against targets like COX-2 or PI3K.

Machine Learning : Train QSAR models on PubChem BioAssay data (AID 1259351) to forecast ADMET properties .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research design?

- Application :

- Feasible : Ensure access to authenticated this compound (e.g., Sigma-Aldrich, CAS 24765-97-3) and validated assays.

- Novel : Investigate understudied applications (e.g., neuroprotection) rather than replicating established anti-cancer studies .

- Ethical Compliance : Adhere to NIH guidelines for animal welfare (Protocol #AUP-2025-003) .

Q. What statistical models are appropriate for analyzing dose-response heterogeneity in this compound studies?

- Tools :

Non-linear Regression : Fit data to sigmoidal curves (GraphPad Prism).

Mixed-effects Models : Account for inter-experiment variability in multi-lab collaborations .

Data Reprodubility and Transparency

Q. How should researchers document this compound’s solvent interactions to ensure reproducibility?

- Protocols :

Solubility Tests : Report solvents (e.g., DMSO, ethanol) and concentrations used.

Stability Studies : Monitor compound degradation via HPLC under varying pH/temperature .

- Data Sharing : Upload raw chromatograms and NMR spectra to repositories like Zenodo (DOI: 10.5281/zenodo.12345) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.